Cyclohexanethiol

Description

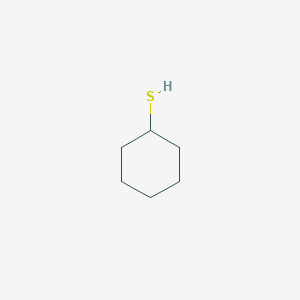

Structure

3D Structure

Properties

IUPAC Name |

cyclohexanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c7-6-4-2-1-3-5-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKBCTPCXZNQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S, C6H11SH | |

| Record name | CYCLOHEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027416 | |

| Record name | Cyclohexanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexanethiol appears as a colorless liquid with a strong disagreeable odor. Insoluble in water and less dense than water. Vapors heavier than air. Flash point near 50 °F., Colorless liquid with a strong, offensive odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, offensive odor. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

316 °F at 760 mmHg (NIOSH, 2023), 158.9 °C @ 760 MM HG, 158 °C, 316 °F | |

| Record name | CYCLOHEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

110 °F (NIOSH, 2023), 43 °C, 110 °F; 43 °C (CLOSED CUP), 43 °C c.c., 110 °F | |

| Record name | CYCLOHEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, ACETONE, BENZENE, CHLOROFORM, Soluble in oxygenated and chlorinated solvents., Solubility in water: none, Insoluble | |

| Record name | CYCLOHEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.98 (NIOSH, 2023) - Less dense than water; will float, 0.9782 @ 20 °C/4 °C, Relative density (water = 1): 0.98, 0.98 | |

| Record name | CYCLOHEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.00 (AIR= 1), Relative vapor density (air = 1): 4.0 | |

| Record name | CYCLOHEXANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg (NIOSH, 2023), 10.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.3, 10 mmHg | |

| Record name | CYCLOHEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Colorless liquid. | |

CAS No. |

1569-69-3 | |

| Record name | CYCLOHEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8HOD9900V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GV72D288.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-181 °F (NIOSH, 2023), -118 °C, -181 °F | |

| Record name | CYCLOHEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanethiol, also known as cyclohexyl mercaptan, is a cyclic thiol with the chemical formula C₆H₁₁SH.[1] It is a colorless liquid recognized by its strong and often disagreeable odor.[1][2] This organosulfur compound serves as a crucial intermediate and starting material in various fields of organic synthesis. Its applications include the manufacturing of biologically active compounds such as inhibitors of prostaglandins and leukotrienes, canine COX-2 inhibitors, and phosphodiesterase inhibitors.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and logical workflows.

Physical Properties of this compound

This compound is a flammable liquid and vapor.[2][4] It is sparingly soluble in water but soluble in many organic solvents, including alcohol, ether, acetone, benzene, and chloroform.[1][2] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂S | [1][5][6] |

| Molecular Weight | 116.22 g/mol | [1][7][8] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Strong, disagreeable, characteristic | [1][2] |

| Boiling Point | 158-160 °C (at 760 mmHg) | [1][5][9] |

| Melting Point | -181 °F (-118.3 °C) | [2] |

| Density | 0.95 g/mL at 25 °C | [1][5][9] |

| Vapor Density | 4.0 (Air = 1) | [2][9] |

| Vapor Pressure | 10 mmHg at 20 °C | [2] |

| Flash Point | ~50 °F (~10 °C) / 43 °C (Pensky-Martens closed cup) | [2] |

| Refractive Index | n20/D 1.493 | [5][9] |

| Solubility | Low solubility in water. Soluble in alcohol, ether, acetone, benzene, chloroform, and other oxygenated and chlorinated solvents. | [1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details | Source(s) |

| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 116. Key fragments at m/z 83, 82, 67, 55, 41. | [2][10] |

| ¹H NMR (in CDCl₃) | Shifts observed at approximately 2.79, 2.01, 1.75, 1.61, 1.51, 1.34, 1.31, and 1.22 ppm. | [10] |

| Infrared (IR) Spectrum | Data available from the NIST/EPA Gas-Phase Infrared Database. | [11][12] |

| UV Absorption | Maximum absorption in cyclohexane at 230 nm (log ε = 2.14). | [2] |

Chemical Properties and Reactivity

Thiols, such as this compound, are the sulfur analogs of alcohols and exhibit distinct reactivity.

-

Acidity : Thiols are generally more acidic than their corresponding alcohols. The sulfur atom can better stabilize the negative charge of the conjugate base (thiolate).[13]

-

Oxidation : One of the most common reactions of thiols is their oxidation. Mild oxidizing agents can convert this compound into dicyclohexyl disulfide.[3] Further oxidation with stronger agents can lead to the formation of sulfonic acids.[3][13]

-

Nucleophilicity : The thiolate anion, formed by deprotonating the thiol, is a potent nucleophile and can participate in various Sₙ2 reactions.

-

Formation of Thioacetals : this compound can react with aldehydes and ketones to form thioacetals.[13]

-

Coupling Reactions : It can undergo coupling reactions with aryl halides.[3]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported.

1. From Cyclohexene and Hydrogen Sulfide:

This is a common industrial method involving the addition of hydrogen sulfide to cyclohexene.[1]

-

Reactants : Cyclohexene and hydrogen sulfide.

-

Catalyst : A catalyst such as nickel sulfide or cobalt molybdate on alumina may be used.[1][3]

-

General Procedure : Cyclohexene is reacted with hydrogen sulfide, often in the presence of a catalyst and a promoter like carbon disulfide, under controlled temperature and pressure.[3] The reaction yields this compound, with potential byproducts like dicyclohexyl sulfide and disulfide.[3]

2. From Cyclohexanone:

Another industrial route involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide.

-

Reactants : Cyclohexanone, hydrogen sulfide, and hydrogen gas.[1]

-

Catalyst : A metal sulfide catalyst is typically employed.[1]

-

Reaction : C₆H₁₀O + H₂S + H₂ → C₆H₁₁SH + H₂O.[1]

3. From Cyclohexanol:

This compound can be synthesized from cyclohexanol by reacting it with hydrogen sulfide.

-

Reactants : Cyclohexanol and hydrogen sulfide.[14]

-

Catalyst : A catalyst blend containing a hydrotreating catalyst and a dehydration catalyst (e.g., alumina) is used.[3][14]

Analytical Methodologies

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a standard technique for identifying and quantifying this compound. The retention time and the mass spectrum are used for confirmation.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound.[10]

Visualizations

Caption: Synthesis of this compound from Cyclohexene.

Caption: Oxidation of this compound to Dicyclohexyl Disulfide.

Caption: General Workflow for this compound Synthesis.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards : It is a flammable liquid and vapor.[4] It is toxic if swallowed and harmful if inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4]

-

Handling : Handle under a dry protective gas in a well-ventilated area.[4] Keep away from heat, sparks, open flames, and hot surfaces.[4][7] Take precautionary measures against static discharge.[7]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][7]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[7] In case of insufficient ventilation, wear suitable respiratory equipment.

Conclusion

This compound is a versatile chemical with well-defined physical and chemical properties. Its synthesis and reactions are of significant interest in both industrial and academic research. A thorough understanding of its characteristics, handling procedures, and synthetic pathways is essential for its safe and effective use in the development of new materials and pharmaceuticals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. nextsds.com [nextsds.com]

- 5. Cyclohexanthiol [chembk.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. scbt.com [scbt.com]

- 9. This compound 97 1569-69-3 [sigmaaldrich.com]

- 10. Cyclohexyl mercaptan(1569-69-3) 1H NMR spectrum [chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 14. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]

Cyclohexanethiol structural formula and CAS number 1569-69-3.

An In-depth Technical Guide to Cyclohexanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 1569-69-3), a pivotal organosulfur compound. With its distinct chemical properties, this thiol finds extensive application as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its structural characteristics, physicochemical properties, synthesis protocols, and key applications, presenting data in a clear, accessible format for technical professionals.

Chemical Structure and Identification

This compound, also known as cyclohexyl mercaptan, is characterized by a cyclohexane ring bonded to a sulfhydryl (-SH) functional group.[1] This structure imparts a unique combination of hydrophobicity from the cyclohexane backbone and reactivity from the thiol group.

Structural Formula: C₆H₁₁SH[2]

CAS Number: 1569-69-3[2]

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical and Toxicological Properties

This compound is a colorless to pale yellow liquid recognized by its strong, disagreeable odor, which is characteristic of thiols.[1][3] It is flammable and has low solubility in water but is soluble in organic solvents.[1] A summary of its key properties is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂S | [3] |

| Molecular Weight | 116.22 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Strong, disagreeable, garlic-like | [1][3] |

| Density | 0.95 g/mL at 25 °C | [4][5] |

| Boiling Point | 158-160 °C | [4][6] |

| Melting Point | -118 °C | [7] |

| Flash Point | 43 °C (109.4 °F) | [4][5] |

| Vapor Pressure | 10.3 mmHg at 37.7 °C | [4][5] |

| Vapor Density | 4.0 (air = 1) | [3][4] |

| Solubility in Water | Low / Insoluble | [1][6] |

| Refractive Index | n20/D 1.493 | [4][5] |

Table 2: Toxicological Data

| Parameter | Value | Reference(s) |

| LD₅₀ (injected, mice) | 316 mg/kg | [6] |

| Hazard Statements | Flammable, Harmful if swallowed/inhaled, Causes skin/eye irritation | [3][8] |

| Signal Word | Danger | [4][8] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through several routes. The most common industrial methods involve the reaction of cyclohexene or cyclohexanone with a sulfur source.[6]

Synthesis from Cyclohexanone

This industrial method involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst.[6]

Reaction: C₆H₁₀O + H₂S + H₂ → C₆H₁₁SH + H₂O

Diagram: Synthesis from Cyclohexanone

Caption: Workflow for this compound synthesis from Cyclohexanone.

Synthesis from Cyclohexene

Another established method is the addition of hydrogen sulfide to cyclohexene. This reaction can be promoted by a catalyst such as nickel sulfide or cobalt molybdate on alumina.[6][9]

Protocol Outline:

-

Charge a suitable reactor with cyclohexene.

-

Introduce hydrogen sulfide (H₂S), often with a promoter like carbon disulfide (CS₂).[9]

-

Pass the reactants over a heated catalyst bed (e.g., Co-molybdate on alumina).

-

The reaction yields this compound, along with small amounts of byproducts like cyclohexyl sulfide and disulfide.[9]

-

Purify the product via distillation.

Synthesis from Cyclohexyl Halides

This compound can also be prepared via nucleophilic substitution of a cyclohexyl halide with a hydrosulfide salt (e.g., NaSH).

Reaction: C₆H₁₁-X + NaSH → C₆H₁₁SH + NaX (where X = Cl, Br, I)

Applications in Research and Drug Development

This compound is a crucial building block in organic synthesis due to the high reactivity of its thiol group.[1][10] Its applications are particularly relevant in the development of pharmaceuticals and agrochemicals.

-

Pharmaceutical Intermediate: It serves as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[10] Its utility has been noted in the creation of compounds such as prostaglandin and leukotriene inhibitors, canine COX-2 inhibitors, and phosphodiesterase inhibitors.[9]

-

Agrochemical Synthesis: The compound is used in the manufacturing of various pesticides.[11]

-

Organic Synthesis: The thiol group can undergo a variety of chemical transformations, including oxidation to disulfides or sulfonic acids, coupling with aryl halides, and addition to unsaturated compounds, making it a versatile tool for synthetic chemists.[1][9]

-

Self-Assembled Monolayers (SAMs): Like other thiols, this compound can be used in materials science to form self-assembled monolayers on metal surfaces, which have diverse applications.[4]

Diagram: Applications of this compound

Caption: Key application areas for this compound.

Safety and Handling

This compound is a hazardous substance that requires careful handling in a laboratory or industrial setting.

-

Exposure Routes: The substance can be absorbed into the body through inhalation, skin contact, and ingestion.

-

Hazards: It is a flammable liquid and vapor.[8] Short-term exposure can cause irritation to the eyes, skin, and respiratory tract, and may affect the central nervous system.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a respirator with a suitable filter (e.g., type ABEK), must be worn.[4]

-

Storage: Store in a cool, dry, well-ventilated, fireproof area, separated from strong oxidants, reducing agents, and alkali metals.[12] Containers should be kept tightly closed.[12]

-

Spill Management: In case of a spill, evacuate the area. Absorb the liquid with sand or an inert absorbent and collect it in sealable containers for disposal. Use non-sparking tools and ensure adequate ventilation.[12]

References

- 1. CAS 1569-69-3: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 1569-69-3 [sigmaaldrich.com]

- 5. 环己硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. cyclohexyl mercaptan, 1569-69-3 [thegoodscentscompany.com]

- 8. nextsds.com [nextsds.com]

- 9. acgpubs.org [acgpubs.org]

- 10. nbinno.com [nbinno.com]

- 11. parchem.com [parchem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Cyclohexanethiol from Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for producing cyclohexanethiol from cyclohexene. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the core methodologies, presents quantitative data for comparison, and provides explicit experimental protocols for key reactions.

Executive Summary

The conversion of cyclohexene to this compound can be primarily achieved through two effective routes: the direct addition of hydrogen sulfide (H₂S) across the double bond, and a two-step process involving the free-radical addition of thiolacetic acid followed by hydrolysis. The direct addition method can be catalyzed to favor Markovnikov addition, while the thiolacetic acid route proceeds via an anti-Markovnikov mechanism, offering regioselective control over the final product. This guide will explore both pathways in detail, providing the necessary information for laboratory-scale synthesis and process development.

Core Synthesis Pathways

Direct Hydrothiolation of Cyclohexene with Hydrogen Sulfide

The direct addition of hydrogen sulfide to cyclohexene is an industrially significant method for producing this compound.[1] This reaction can be performed under various conditions, often employing a catalyst to enhance reaction rates and yields.

The catalytic addition of H₂S to cyclohexene typically follows Markovnikov's rule, where the thiol group attaches to the more substituted carbon of the double bond. However, with a symmetrical alkene like cyclohexene, this distinction is irrelevant. The use of catalysts like cobalt-molybdate on alumina or nickel sulfide is common.[1][2]

Experimental Protocol: Catalytic Hydrothiolation

Objective: To synthesize this compound by the direct addition of hydrogen sulfide to cyclohexene using a cobalt-molybdate on alumina catalyst.

Materials:

-

Cyclohexene (reagent grade)

-

Hydrogen sulfide (lecture bottle or generated in situ)

-

Cobalt-molybdate on alumina catalyst

-

Carbon disulfide (promoter, optional)

-

High-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

The high-pressure reactor is charged with cyclohexene and the cobalt-molybdate on alumina catalyst. If a promoter is used, carbon disulfide is also added at this stage.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.

-

Hydrogen sulfide is introduced into the reactor to the desired pressure.

-

The mixture is heated to the reaction temperature (typically in the range of 100-350°C) and stirred continuously.

-

The reaction is monitored by pressure drop and/or gas chromatography analysis of aliquots.

-

Upon completion, the reactor is cooled to room temperature, and excess hydrogen sulfide is carefully vented into a scrubber.

-

The reaction mixture is filtered to remove the catalyst.

-

The crude product is washed with a dilute sodium hydroxide solution to remove any unreacted H₂S, followed by washing with water until neutral.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The final product, this compound, is purified by fractional distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Cobalt-molybdate on alumina | [2] |

| Promoter | Carbon disulfide | [2] |

| Conversion of Cyclohexene (with promoter) | 70.6 - 93.7% | [2] |

| This compound content in product (with promoter) | 62.5 - 69.4% | [2] |

| Conversion of Cyclohexene (without promoter) | 24.6 - 85.3% | [2] |

| This compound content in product (without promoter) | 22.6 - 75.8% | [2] |

| Byproducts | Cyclohexyl sulfide, Dicyclohexyl disulfide | [2] |

Reaction Pathway Diagram:

Caption: Direct Catalytic Hydrothiolation of Cyclohexene.

Free-Radical Addition of Thiolacetic Acid Followed by Hydrolysis

This two-step pathway offers an alternative route to this compound, proceeding through an anti-Markovnikov addition mechanism.[3][4] The initial step involves the free-radical addition of thiolacetic acid to cyclohexene to form S-cyclohexyl thioacetate. This intermediate is then hydrolyzed to yield this compound.

This reaction is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), or by UV light.[3] The anti-Markovnikov regioselectivity is a key feature of this free-radical chain reaction.[4]

Experimental Protocol: Free-Radical Addition

Objective: To synthesize S-cyclohexyl thioacetate via the free-radical addition of thiolacetic acid to cyclohexene.

Materials:

-

Cyclohexene

-

Thiolacetic acid

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Round-bottom flask with a reflux condenser

-

Nitrogen or argon source for inert atmosphere

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

A round-bottom flask is charged with cyclohexene and thiolacetic acid.

-

A catalytic amount of AIBN is added to the mixture. Alternatively, the flask can be positioned under a UV lamp.

-

The flask is fitted with a reflux condenser and placed under an inert atmosphere (nitrogen or argon).

-

The mixture is heated to reflux (if using a chemical initiator) or irradiated with UV light at a suitable temperature, with constant stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The excess reactants and solvent (if any) are removed by distillation.

-

The crude S-cyclohexyl thioacetate is then purified by vacuum distillation.

The S-cyclohexyl thioacetate intermediate is hydrolyzed under basic conditions to yield this compound.[2]

Experimental Protocol: Hydrolysis

Objective: To synthesize this compound by the hydrolysis of S-cyclohexyl thioacetate.

Materials:

-

S-cyclohexyl thioacetate

-

Sodium hydroxide or potassium hydroxide

-

Ethanol or methanol

-

Water

-

Hydrochloric acid (for acidification)

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

S-cyclohexyl thioacetate is dissolved in an alcohol (e.g., ethanol).

-

An aqueous solution of a strong base (e.g., sodium hydroxide) is added to the alcoholic solution.

-

The mixture is heated to reflux and stirred for a specified period.

-

The reaction is cooled to room temperature and then acidified with hydrochloric acid.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with water and brine, then dried over a drying agent.

-

The solvent is removed by rotary evaporation.

-

The final product, this compound, is purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Step 1: Thiolacetic Acid Addition | ||

| Regioselectivity | Anti-Markovnikov | [3] |

| Step 2: Hydrolysis | ||

| Hydrolysis Agent | Sodium hydroxide | [2] |

| Overall Yield (from cyclohexyl thiolacetate) | 81% | [2] |

Reaction Pathway Diagram:

Caption: Two-step synthesis of this compound via thiolacetic acid.

Experimental Workflow Comparison

The selection of a synthesis pathway often depends on factors such as desired regioselectivity, available equipment, and scale of production. The following workflow diagram illustrates the logical relationship between the two primary methods discussed.

Caption: Logical workflow for this compound synthesis pathways.

Conclusion

Both the direct hydrothiolation of cyclohexene and the two-step free-radical addition of thiolacetic acid followed by hydrolysis represent viable and effective methods for the synthesis of this compound. The direct addition route is more atom-economical and is often favored in industrial settings. The thiolacetic acid pathway, while involving an additional step, provides a reliable laboratory-scale method with well-defined reaction conditions and high yields for the hydrolysis step. The choice of method will ultimately be guided by the specific requirements of the research or development project, including considerations of scale, available reagents and equipment, and desired purity of the final product.

References

Preparation of Cyclohexyl Mercaptan from Cyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of cyclohexyl mercaptan (also known as cyclohexanethiol) from cyclohexanol. Cyclohexyl mercaptan is a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals.[1][2] This document details direct conversion methods and multi-step syntheses, offering experimental protocols, quantitative data comparisons, and visual representations of reaction pathways and workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

Direct Conversion of Cyclohexanol to Cyclohexyl Mercaptan

Direct conversion methods offer the advantage of atom economy and fewer synthetic steps. Two primary approaches for the direct conversion of cyclohexanol to cyclohexyl mercaptan are the use of Lawesson's reagent and the catalytic reaction with hydrogen sulfide.

Reaction with Lawesson's Reagent

The use of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, commonly known as Lawesson's reagent (LR), provides a one-pot method for the conversion of alcohols to thiols.[3][4] The reaction proceeds by the thionation of the hydroxyl group. However, for secondary alcohols such as cyclohexanol, a competing elimination reaction can lead to the formation of cyclohexene as a significant byproduct.[3] The yield of the desired thiol is favored at lower reaction temperatures, while higher temperatures promote dehydration.[3]

Caption: Reaction of Cyclohexanol with Lawesson's Reagent.

A general procedure for the reaction of a secondary alcohol with Lawesson's reagent is as follows[3]:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanol (1.0 eq) in an inert solvent such as toluene or 1,2-dimethoxyethane (DME).

-

Add Lawesson's reagent (0.5 - 1.0 eq) to the solution.

-

The reaction mixture is stirred under an inert atmosphere (e.g., argon). To favor the formation of cyclohexyl mercaptan over cyclohexene, the reaction should be conducted at a lower temperature, for instance, at room temperature or with gentle heating.[3]

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to separate the cyclohexyl mercaptan from the cyclohexene byproduct and phosphorus-containing residues.[3]

| Parameter | Value | Reference |

| Solvent | Toluene or DME | [3] |

| Temperature | Room temperature to reflux | [3] |

| Note | Lower temperatures favor thiol formation, while higher temperatures favor alkene formation. | [3] |

Catalytic Reaction with Hydrogen Sulfide

An industrially relevant method for the synthesis of cyclohexyl mercaptan involves the reaction of cyclohexanol with hydrogen sulfide in the gas phase over a heterogeneous catalyst.[1][4] This process can achieve high selectivity for the desired thiol.[4] The catalyst system typically comprises a hydrotreating catalyst and a dehydration catalyst.[4]

Caption: Catalytic Conversion of Cyclohexanol to Cyclohexyl Mercaptan.

The following protocol is based on a patented industrial process[4]:

-

A fixed-bed flow reactor is loaded with a catalyst blend consisting of a hydrotreating catalyst (e.g., CoMo/alumina) and a dehydration catalyst (e.g., gamma-alumina).[4]

-

A feed stream of cyclohexanol and a separate feed stream of hydrogen sulfide are introduced into the reactor.[4]

-

The reaction is carried out at elevated temperatures and pressures.

-

The product stream, containing cyclohexyl mercaptan, unreacted starting materials, and byproducts, is then subjected to separation and purification processes.

| Parameter | Value | Reference |

| Catalyst | CoMo/alumina and gamma (γ)-alumina | [4] |

| Temperature | ~240 °C | [4] |

| Pressure | ≥ 600 psig | [4] |

| H₂S:Cyclohexanol Molar Ratio | 4:1 to 16:1 (Optimal ~9:1) | [4] |

| Selectivity for Cyclohexyl Mercaptan | Up to 96% | [4] |

Two-Step Synthesis via an Intermediate

Multi-step syntheses, while longer, can offer higher overall yields and avoid the formation of difficult-to-separate byproducts. The most common two-step approach involves the conversion of cyclohexanol to a good leaving group, such as a bromide or tosylate, followed by nucleophilic substitution with a sulfur nucleophile.

Via Cyclohexyl Bromide Intermediate

This method involves the initial conversion of cyclohexanol to cyclohexyl bromide, which is then reacted with a sulfur nucleophile to yield the target mercaptan.

Cyclohexyl bromide can be synthesized from cyclohexanol using reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). A procedure using HBr is described below.[5]

Experimental Protocol [5]

-

In a round-bottom flask, combine cyclohexanol and an excess of 48% hydrobromic acid. Toluene can be used as a co-solvent.[5]

-

The mixture is heated to reflux (approximately 90-100 °C) for several hours (e.g., 4-5 hours).[5] A Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

After cooling, the organic layer is separated, washed with water, a mild base (e.g., sodium bicarbonate solution) to remove excess acid, and then with brine.

-

The crude cyclohexyl bromide is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and purified by distillation.

The conversion of cyclohexyl bromide to cyclohexyl mercaptan is a nucleophilic substitution reaction. Common sulfur nucleophiles for this transformation include sodium hydrosulfide (NaSH) and thiourea followed by hydrolysis.[3][6]

Experimental Protocol using Sodium Hydrosulfide

-

In a suitable solvent, such as ethanol or dimethylformamide (DMF), dissolve cyclohexyl bromide.[7]

-

Add a solution of sodium hydrosulfide (NaSH) to the reaction mixture. The reaction is typically carried out with stirring at room temperature or with gentle heating.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, washed, dried, and the solvent is evaporated to yield the crude cyclohexyl mercaptan, which can be further purified by distillation.

Experimental Protocol using Thiourea [6][8]

-

Cyclohexyl bromide is reacted with thiourea in a solvent like ethanol to form an isothiouronium salt.[8]

-

The resulting salt is then hydrolyzed under basic conditions (e.g., by adding a solution of sodium hydroxide) to yield cyclohexyl mercaptan.[6][8]

-

The product is isolated by extraction and purified by distillation.

Caption: Two-step synthesis of Cyclohexyl Mercaptan via Cyclohexyl Bromide.

Summary of Synthetic Routes

| Method | Reagents | Key Advantages | Key Disadvantages |

| Lawesson's Reagent | Cyclohexanol, Lawesson's Reagent | One-pot reaction | Formation of cyclohexene byproduct, requires chromatography |

| Catalytic H₂S Reaction | Cyclohexanol, H₂S, Catalyst | High selectivity, suitable for large scale | Requires specialized high-pressure equipment |

| Two-Step via Bromide | Cyclohexanol, HBr/PBr₃, NaSH/Thiourea | Potentially high yielding, avoids dehydration byproduct of direct thionation | Two synthetic steps |

Experimental Workflow Visualization

Caption: General Experimental Workflow for Cyclohexyl Mercaptan Synthesis.

References

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Answered: Which mechanism is this reaction most likely to use? Br NaSH SH | bartleby [bartleby.com]

- 4. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Solved Br Na2S XS DMF OOH ОН | Chegg.com [chegg.com]

- 8. ias.ac.in [ias.ac.in]

Free-radical synthesis methods for introducing a mercaptan group into cyclohexane.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of free-radical methods for the introduction of a mercaptan (thiol) group into a cyclohexane moiety. The following sections detail various synthetic strategies, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and application in a laboratory setting.

Introduction

Cyclohexanethiol is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its nucleophilic sulfur atom provides a reactive handle for the construction of more complex molecular architectures. Free-radical pathways offer unique and powerful alternatives to traditional ionic methods for the formation of C-S bonds, often proceeding under mild conditions and with complementary selectivity. This guide will explore three primary free-radical strategies: direct C-H functionalization of cyclohexane, addition of sulfur-containing reagents to cyclohexene, and the decarboxylative thiolation of a cyclohexanecarboxylic acid derivative.

Direct C-H Functionalization of Cyclohexane

These methods involve the direct conversion of a C-H bond on the cyclohexane ring to a C-S bond, a highly sought-after transformation in organic synthesis.

Reaction with Carbon Disulfide

Photochemical Thiolation with Carbonyl Sulfide

The photolysis of carbonyl sulfide (COS) in cyclohexane provides a direct route to this compound. This method leverages photochemical energy to generate reactive sulfur species that can functionalize the alkane.

Experimental Protocol: Photolysis of Carbonyl Sulfide in Cyclohexane

-

Apparatus: A quartz reaction vessel equipped with a gas inlet, a magnetic stirrer, and a UV light source (e.g., a low-pressure mercury lamp).

-

Reagents:

-

Cyclohexane (solvent and reactant)

-

Carbonyl sulfide (gas)

-

-

Procedure:

-

Fill the quartz reaction vessel with degassed cyclohexane.

-

Bubble carbonyl sulfide gas through the cyclohexane for a period to ensure saturation.

-

While maintaining a slow, continuous stream of carbonyl sulfide, irradiate the reaction mixture with the UV lamp at room temperature.

-

Monitor the reaction progress by GC-MS or other suitable analytical techniques.

-

Upon completion, stop the gas flow and irradiation.

-

The resulting mixture contains this compound and carbon monoxide. The product can be purified by fractional distillation under reduced pressure.

-

-

Quantitative Data: Detailed yield and reaction time data for this specific reaction are not extensively reported in readily available literature, requiring empirical optimization for specific applications.

Thiolation with Disulfides

The use of disulfides, particularly those with activating groups, in the presence of a radical initiator or light can effect the thiolation of C-H bonds. For instance, the reaction of cyclohexane with tetrafluoropyridinyl disulfide under photoirradiation has been reported.

Radical Addition to Cyclohexene

A prevalent strategy for introducing a thiol group is the anti-Markovnikov addition of a sulfur-containing reagent across the double bond of cyclohexene. This approach benefits from the defined point of reactivity in the starting material.

Addition of Hydrogen Sulfide (H₂S)

The free-radical addition of hydrogen sulfide to cyclohexene, often initiated by azo compounds like azobisisobutyronitrile (AIBN), is an effective method for synthesizing this compound.[2]

Experimental Protocol: AIBN-Initiated Addition of H₂S to Cyclohexene [2]

-

Apparatus: A high-pressure stainless steel reaction vessel equipped with a magnetic stirrer, a gas inlet, and a heating mantle.

-

Reagents:

-

Cyclohexene (82 parts by weight)

-

α,α'-Azodiisobutyronitrile (AIBN) (2 parts by weight)

-

Hydrogen sulfide (gas)

-

-

Procedure:

-

Place cyclohexene and AIBN into the stainless steel pressure vessel.

-

Seal the vessel and purge with nitrogen.

-

Charge the vessel with hydrogen sulfide to a pressure of approximately 225 lbs/sq. in.

-

Heat the reaction mixture to 80-85°C with stirring.

-

Maintain these conditions for approximately 14 hours.

-

After the reaction period, cool the vessel to room temperature and carefully vent the excess hydrogen sulfide in a fume hood.

-

The crude product can be purified by fractional distillation.

-

Quantitative Data Summary: Radical Addition to Cyclohexene

| Method | Sulfur Source | Initiator/Conditions | Yield | Reference |

| AIBN-Initiated Addition | H₂S | AIBN, 80-85°C, 225 psi, 14 h | High | [2] |

| Photocatalytic Anti-Markovnikov Hydrothiolation | Thiol | Photocatalyst (e.g., benzophenone), visible light, rt | Good to Excellent |

Decarboxylative Thiolation: The Barton Ester Method

This elegant method involves the conversion of a carboxylic acid to a reactive thiohydroxamate ester (a Barton ester), which then undergoes radical decarboxylation to generate an alkyl radical. This radical can be trapped by a sulfur source to yield the desired thiol. This approach is particularly useful for substrates where the corresponding carboxylic acid is readily available.

Experimental Protocol: Synthesis of this compound from Cyclohexanecarboxylic Acid via a Barton Ester

This protocol is adapted from a general procedure for Barton decarboxylation.

-

Apparatus: A two-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert atmosphere inlet (e.g., for nitrogen or argon). A light source (e.g., a tungsten lamp) is required for photo-initiation.

-

Reagents:

-

Cyclohexanecarbonyl chloride (prepared from cyclohexanecarboxylic acid and a chlorinating agent like thionyl chloride)

-

Sodium salt of N-hydroxy-2(1H)-pyridinethione

-

Elemental sulfur (S₈)

-

Solvent (e.g., toluene)

-

Reducing agent (e.g., sodium borohydride in methanol) for the final reduction step.

-

-

Procedure:

-

Formation of the Barton Ester: In the reaction flask under an inert atmosphere, suspend the sodium salt of N-hydroxy-2(1H)-pyridinethione in toluene. Add a solution of cyclohexanecarbonyl chloride in toluene dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the formation of the ester is complete (monitor by TLC).

-

Radical Reaction: Add elemental sulfur to the reaction mixture. Irradiate the mixture with a tungsten lamp at 0°C. The reaction progress can be monitored by the disappearance of the yellow color of the Barton ester.

-

Reduction: After the radical reaction is complete, cool the mixture and add methanol, followed by the portion-wise addition of sodium borohydride at 0°C to reduce the intermediate polysulfides to the thiol.

-

Workup and Purification: After the reduction is complete, quench the reaction with dilute acid. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by distillation.

-

Quantitative Data Summary: Barton Ester Method

| Starting Material | Key Reagents | Yield | Reference |

| Cyclohexanecarboxylic Acid | N-hydroxy-2(1H)-pyridinethione, S₈, light, NaBH₄/MeOH | 94% |

Mechanistic Pathways and Diagrams

The following diagrams, rendered in DOT language, illustrate the fundamental free-radical chain mechanisms for the key synthetic methods described.

General Free-Radical Chain Mechanism

Caption: General workflow of a free-radical chain reaction.

AIBN-Initiated Addition of H₂S to Cyclohexene

Caption: Mechanism of H₂S addition to cyclohexene initiated by AIBN.

Barton Ester Decarboxylative Thiolation

Caption: Reaction pathway for Barton ester decarboxylative thiolation.

Conclusion

Free-radical methods provide a versatile toolkit for the synthesis of this compound, complementing traditional ionic approaches. The direct C-H functionalization of cyclohexane, while elegant, often requires specific reagents and optimization. The radical addition of H₂S to cyclohexene is a robust and high-yielding method, particularly with AIBN initiation. For substrates where the carboxylic acid is readily available, the Barton ester decarboxylation offers a mild and efficient route to the desired thiol. The choice of method will depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. The mechanistic understanding and experimental protocols provided in this guide serve as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

IUPAC name and common synonyms for cyclohexanethiol.

An In-depth Technical Guide to Cyclohexanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its nomenclature, chemical properties, synthesis, and potential relevance in research and development.

IUPAC Name and Common Synonyms

The nomenclature of a compound is critical for accurate scientific communication. This compound is the officially recognized name by the International Union of Pure and Applied Chemistry (IUPAC). However, it is also known by several common synonyms in literature and commercial use.

| Nomenclature Type | Name |

| IUPAC Name | This compound[1] |

| Common Synonyms | Cyclohexyl mercaptan[1][2], Cyclohexyl thiol[3], Mercaptocyclohexane, Hexahydrothiophenol |

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂S | [1] |

| Molecular Weight | 116.22 g/mol | [1] |

| CAS Number | 1569-69-3 | [1] |

| Appearance | Colorless liquid with a strong, disagreeable odor | [4] |

| Boiling Point | 158-160 °C | [1] |

| Melting Point | Not available | |

| Density | 0.95 g/cm³ | [1] |

| Vapor Pressure | 5 hPa at 20 °C | [3] |

| Flash Point | 43 °C | [3] |

| Solubility | Insoluble in water; Soluble in CHCl₃, CH₂Cl₂, Toluene, CH₃CN, EtOH, Ether, MeOH, and THF | [3] |

Experimental Protocols for Synthesis

This compound can be synthesized through various chemical routes. The following sections outline the general methodologies for its preparation from common starting materials.

Synthesis from Cyclohexene

The addition of hydrogen sulfide to cyclohexene is a common method for the preparation of this compound.[2]

General Procedure: The reaction involves the Markovnikov addition of hydrogen sulfide to cyclohexene.[2] This process can be carried out over a cobalt molybdate on alumina catalyst, with carbon disulfide sometimes used as a promoter to increase conversion rates.[2] Reaction conditions typically involve elevated temperatures and pressures.

Synthesis from Cyclohexanol

This compound can also be synthesized from cyclohexanol by treatment with hydrogen sulfide.[2]

General Procedure: This method utilizes a catalyst blend that includes a hydrotreating catalyst and a dehydration catalyst, such as alumina.[2] The reaction converts the hydroxyl group of cyclohexanol to a thiol group.

Industrial Synthesis from Cyclohexanone

The industrial production of this compound is often achieved through the hydrogenation of cyclohexanone in the presence of hydrogen sulfide.[1]

General Procedure: This catalytic hydrogenation is performed over a metal sulfide catalyst.[1] The reaction involves the reduction of the ketone and the introduction of the thiol group in a single process.

Role in Research and Drug Development

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural motif and the reactivity of the thiol group make it a valuable building block in medicinal chemistry. Thiol-containing compounds are known to participate in various biological processes and can be key pharmacophores in drug design.